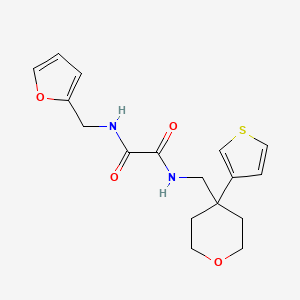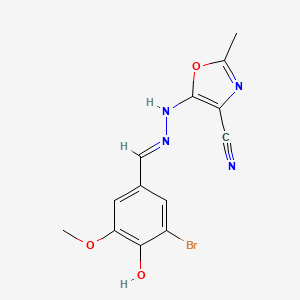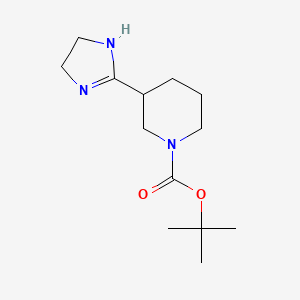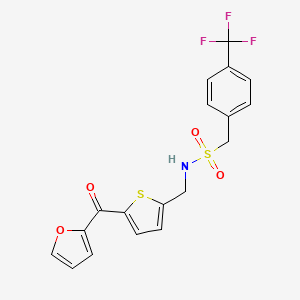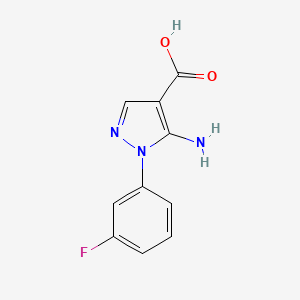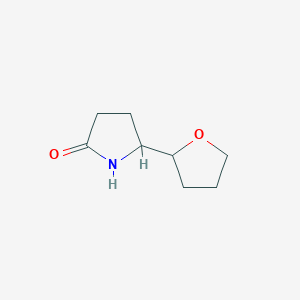
5-(Oxolan-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Oxolan-2-yl)pyrrolidin-2-one” is an organic compound that consists of a 5-membered lactam . It is also known as 2-Pyrrolidone or butyrolactam . This compound is colorless and is miscible with water and most common organic solvents . It has a variety of industrial uses .
Synthesis Analysis
The synthesis of “5-(Oxolan-2-yl)pyrrolidin-2-one” involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .Molecular Structure Analysis
The molecular structure of “5-(Oxolan-2-yl)pyrrolidin-2-one” is characterized by a 5-membered lactam . The InChI code for this compound is1S/C8H13NO2/c10-8-4-3-6 (9-8)7-2-1-5-11-7/h6-7H,1-5H2, (H,9,10) . Chemical Reactions Analysis
The formation of “5-(Oxolan-2-yl)pyrrolidin-2-one” involves a cascade reaction of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis
“5-(Oxolan-2-yl)pyrrolidin-2-one” is a colorless liquid that is miscible with water and most common organic solvents . It has a molecular weight of 155.2 .Aplicaciones Científicas De Investigación
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
5-(Oxolan-2-yl)pyrrolidin-2-one is used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Production of Nitrogen-Containing Polycyclic Compounds
The resulting di- and trisubstituted pyrrolidin-2-ones from the above process can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .
Inhibitors of Histone Deacetylases 5 and 6
1,5-Diarylpyrrolidin-2-ones, which can be synthesized from 5-(Oxolan-2-yl)pyrrolidin-2-one, are selective and effective inhibitors of histone deacetylases 5 and 6 .
Cannabinoid Receptor 1 (CB1) Inhibitors
5-Aryl-1-benzylpyrrolidones, which can be synthesized from 5-(Oxolan-2-yl)pyrrolidin-2-one, have been found to inhibit cannabinoid receptor 1 (CB1) .
Cyclin-Dependent Kinase CDK 2 Inhibitors
1,5-Diarylpyrrolidin-2-ones, which can be synthesized from 5-(Oxolan-2-yl)pyrrolidin-2-one, are inhibitors of cyclin-dependent kinase CDK 2 .
Tankyrase Inhibitors
1,5-Diarylpyrrolidin-2-ones, which can be synthesized from 5-(Oxolan-2-yl)pyrrolidin-2-one, are inhibitors of tankyrase .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 5-(oxolan-2-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including 5-(oxolan-2-yl)pyrrolidin-2-one, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
5-(oxolan-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDADVUCDQBYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxolan-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

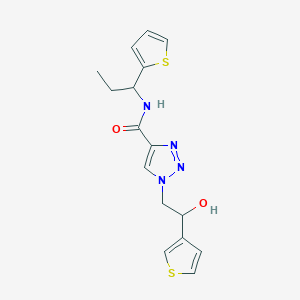
![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)
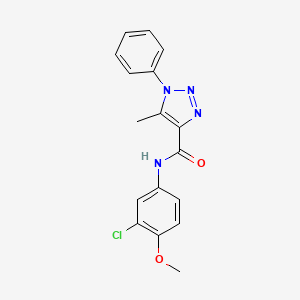


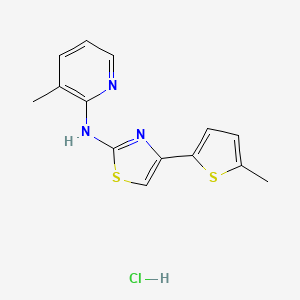
![1,6-Dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2885537.png)

